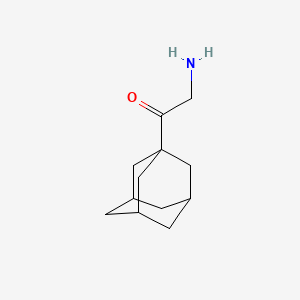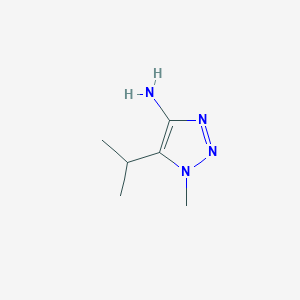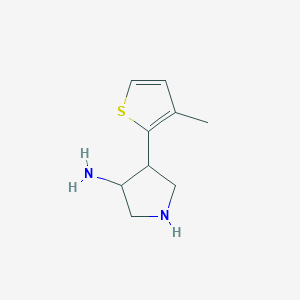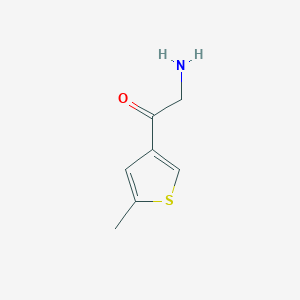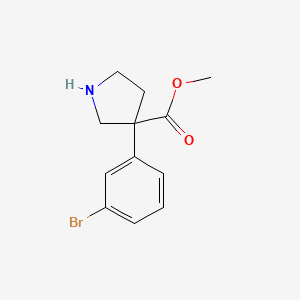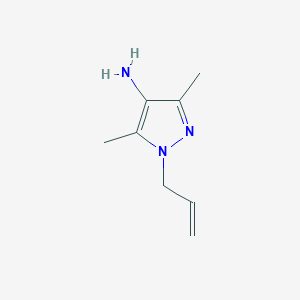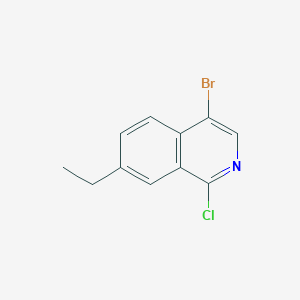
4-Bromo-1-chloro-7-ethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-chloro-7-ethylisoquinoline is an organic compound with the molecular formula C11H9BrClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-7-ethylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline derivatives . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are generally applied.
化学反応の分析
Types of Reactions: 4-Bromo-1-chloro-7-ethylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives.
科学的研究の応用
4-Bromo-1-chloro-7-ethylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-1-chloro-7-ethylisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. The specific pathways and targets involved would depend on the particular biological activity being studied .
類似化合物との比較
7-Bromo-1-chloroisoquinoline: This compound shares a similar structure but lacks the ethyl group at the 7-position.
4-Bromoisoquinoline: Lacks the chlorine atom and the ethyl group, making it less substituted.
Uniqueness: 4-Bromo-1-chloro-7-ethylisoquinoline is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
特性
分子式 |
C11H9BrClN |
|---|---|
分子量 |
270.55 g/mol |
IUPAC名 |
4-bromo-1-chloro-7-ethylisoquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3 |
InChIキー |
BICHYWPHZMHJHW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=CN=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
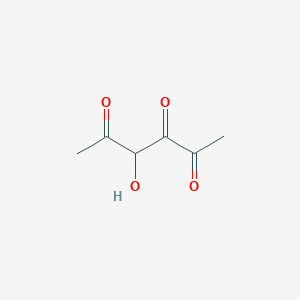
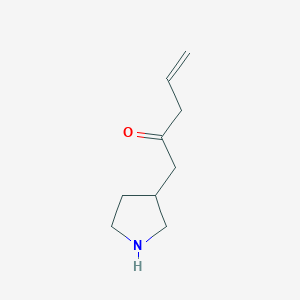
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
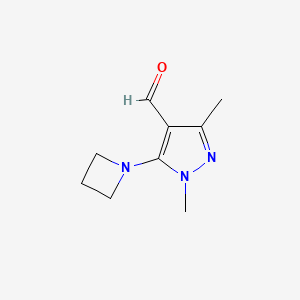
![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
